
Niobium--zirconium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium–zirconium (1/1) is an alloy composed of equal parts niobium and zirconium. This compound is known for its exceptional properties, including high corrosion resistance, excellent mechanical strength, and superconducting capabilities. These attributes make it valuable in various industrial and scientific applications, particularly in environments that demand high performance under extreme conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of niobium–zirconium alloys typically involves the fusion of pure niobium and zirconium metals. One common method is the self-propagating high-temperature synthesis (SHS) process, which involves the calcium-thermal reduction of zirconium tetrafluoride in the presence of niobium powder . The optimal heating temperature and calcium content are crucial for ensuring the safety and efficiency of the SHS process.
Industrial Production Methods: In industrial settings, niobium–zirconium alloys are produced by melting pure metals, with zirconium often sourced as a sponge or electrolytic powder. The fusion process is carried out in a controlled environment to achieve the desired purity and uniformity of the alloy . Vacuum-arc remelting is another technique used to enhance the quality of the alloy by removing impurities and achieving a homogeneous composition.
Chemical Reactions Analysis
Types of Reactions: Niobium–zirconium alloys undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the alloy’s composition and the specific conditions under which they occur.
Common Reagents and Conditions:
Oxidation: Niobium–zirconium alloys can oxidize when exposed to air at elevated temperatures. The formation of a stable oxide layer enhances the alloy’s corrosion resistance.
Reduction: Reduction reactions often involve the use of reducing agents such as hydrogen or carbon monoxide to remove oxygen from the alloy.
Major Products Formed: The primary products of these reactions include various oxides, carbides, and nitrides of niobium and zirconium. These products contribute to the alloy’s enhanced mechanical and chemical properties.
Scientific Research Applications
Niobium–zirconium alloys have a wide range of scientific research applications:
Chemistry: Used as catalysts in organic synthesis and as components in high-performance materials.
Biology: Investigated for potential use in biomedical implants due to their biocompatibility and corrosion resistance.
Medicine: Explored for applications in medical devices and diagnostic equipment.
Mechanism of Action
The unique properties of niobium–zirconium alloys are attributed to their atomic structure and the interactions between niobium and zirconium atoms. The alloy’s high corrosion resistance is due to the formation of a stable oxide layer on its surface, which protects it from further oxidation. The superconducting properties are a result of the alloy’s ability to maintain low electrical resistance at extremely low temperatures .
Comparison with Similar Compounds
Niobium–titanium: Another superconducting alloy with similar applications in particle accelerators and magnetic resonance imaging (MRI) machines.
Zirconium–titanium: Known for its high strength and corrosion resistance, used in aerospace and chemical processing industries.
Niobium–tantalum: Exhibits excellent high-temperature stability and is used in aerospace and electronic applications.
Uniqueness: Niobium–zirconium alloys stand out due to their balanced combination of mechanical strength, corrosion resistance, and superconducting properties. This makes them particularly suitable for applications that require both high performance and durability under extreme conditions.
Properties
CAS No. |
12059-59-5 |
|---|---|
Molecular Formula |
NbZr |
Molecular Weight |
184.13 g/mol |
IUPAC Name |
niobium;zirconium |
InChI |
InChI=1S/Nb.Zr |
InChI Key |
GFUGMBIZUXZOAF-UHFFFAOYSA-N |
Canonical SMILES |
[Zr].[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


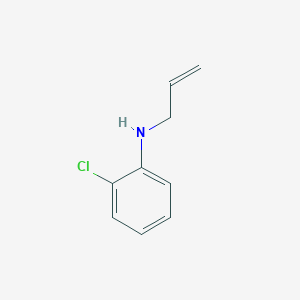
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)

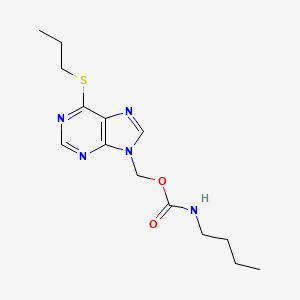
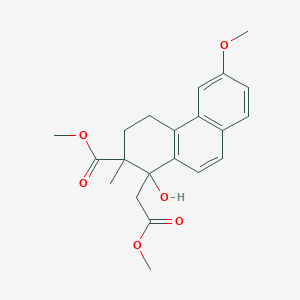
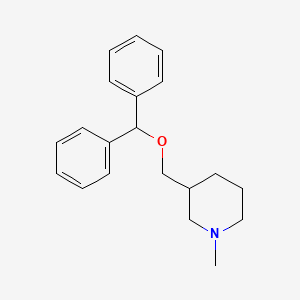
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)
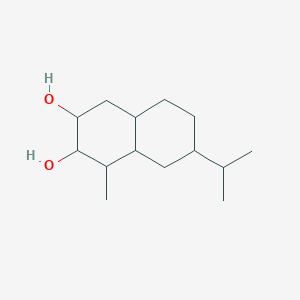
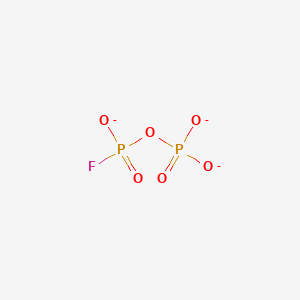
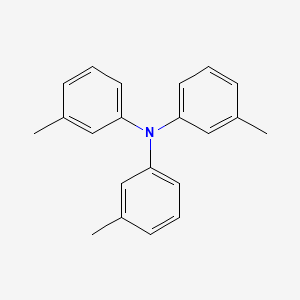
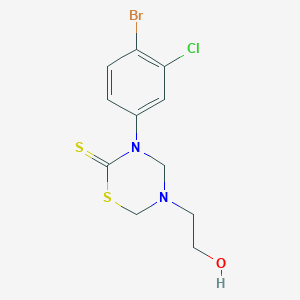
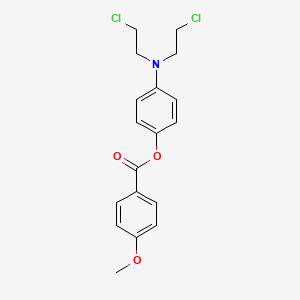

![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)
